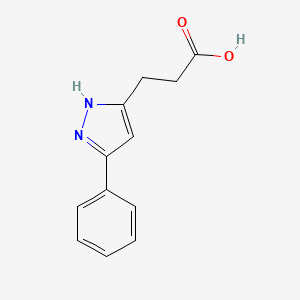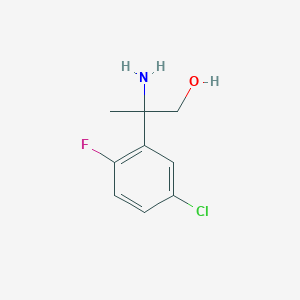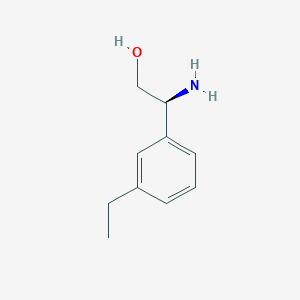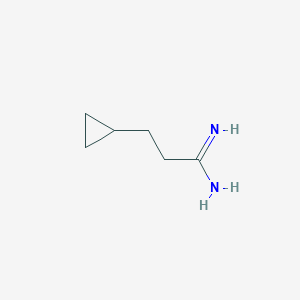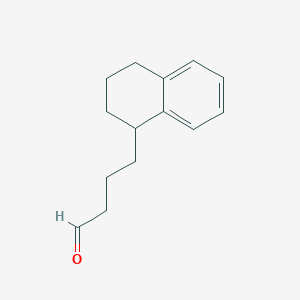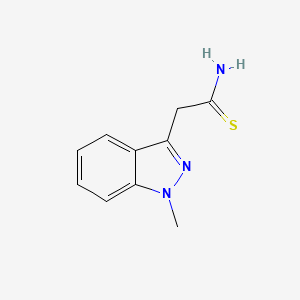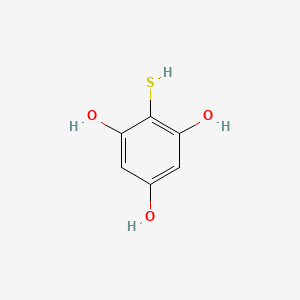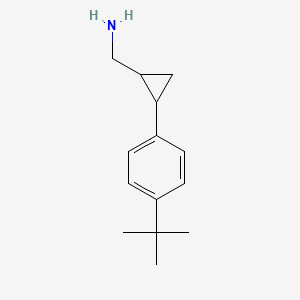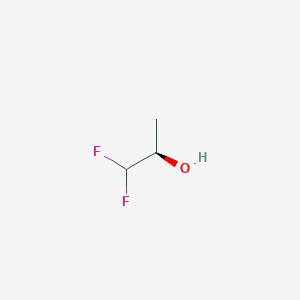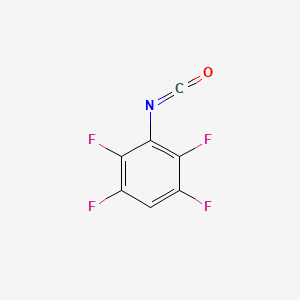
1,2,4,5-Tetrafluoro-3-isocyanatobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,5-Tetrafluoro-3-isocyanatobenzene is a fluorinated aromatic compound with the molecular formula C7HF4NO. It is characterized by the presence of four fluorine atoms and an isocyanate group attached to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrafluoro-3-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1,2,4,5-tetrafluorobenzene with phosgene (COCl2) in the presence of a base, such as triethylamine, to form the corresponding isocyanate . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.
化学反应分析
Types of Reactions
1,2,4,5-Tetrafluoro-3-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles like water, alcohols, or amines to form ureas, carbamates, or substituted ureas.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Addition Reactions: Reactions with nucleophiles like amines or alcohols are often conducted at room temperature or slightly elevated temperatures in solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives, depending on the nucleophile used.
Addition Reactions: Products include ureas, carbamates, and substituted ureas, depending on the nucleophile and reaction conditions.
科学研究应用
1,2,4,5-Tetrafluoro-3-isocyanatobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials. Its unique fluorinated structure imparts desirable properties such as increased stability and reactivity.
Medicine: Investigated for use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of 1,2,4,5-Tetrafluoro-3-isocyanatobenzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids, potentially leading to biological activity. The fluorine atoms on the benzene ring can also influence the compound’s reactivity and interaction with molecular targets .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrafluoro-5-isocyanatobenzene: Similar structure but with different fluorine atom positions, leading to variations in reactivity and applications.
1,2,4,5-Tetrafluorobenzene: Lacks the isocyanate group, making it less reactive in certain types of chemical reactions.
Uniqueness
1,2,4,5-Tetrafluoro-3-isocyanatobenzene is unique due to the combination of fluorine atoms and the isocyanate group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced stability, making it valuable in various applications .
属性
分子式 |
C7HF4NO |
|---|---|
分子量 |
191.08 g/mol |
IUPAC 名称 |
1,2,4,5-tetrafluoro-3-isocyanatobenzene |
InChI |
InChI=1S/C7HF4NO/c8-3-1-4(9)6(11)7(5(3)10)12-2-13/h1H |
InChI 键 |
FSNNAAVVQUFCPH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1F)F)N=C=O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



